molecular formula C19H22OS B1324051 4-tert-Butyl-4'-(ethylthio)benzophenone CAS No. 951885-59-9

4-tert-Butyl-4'-(ethylthio)benzophenone

Cat. No. B1324051
M. Wt: 298.4 g/mol
InChI Key: IPOVSHKYDYEMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-4’-(ethylthio)benzophenone (ETB) is an organic compound with the molecular formula C19H22OS. It is a derivative of 4-tert-Butylphenol, which is a phenol derivative widely used in the polymer industry .


Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-4’-(ethylthio)benzophenone consists of a benzophenone core with a tert-butyl group and an ethylthio group attached to the phenyl rings .

Scientific Research Applications

Electrochemical Properties in Polymer Research

A study by Ozelcaglayan et al. (2012) explored the synthesis of a new benzimidazole unit, including derivatives of 4-tert-butyl benzophenone, for use in donor–acceptor–donor type polymers. These polymers were then investigated for their electrochemical and optical properties, providing insights into the effects of donor groups on these properties.

Impact on Electronic Spectra

Rekker and Nauta (2010) investigated the steric effects on electronic spectra of various substituted benzophenones, including tert-butyl variants (Rekker & Nauta, 2010). Their work contributes to understanding the role of different substituents in influencing the optical properties of benzophenones.

Photoreduction Studies

Research by Inbar, Linschitz, and Cohen (1981) involved the nanosecond flash photolysis study of benzophenone and its interactions with various amines, including tert-butylamine (Inbar, Linschitz, & Cohen, 1981). This study offers insights into the photoreduction mechanisms of benzophenone in the presence of different reductants.

Synthesis of Etherified Derivatives

Fujita et al. (2004) developed methods for the synthesis of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, which involved the use of tert-butyl benzophenone derivatives (Fujita et al., 2004). This research is significant in the field of coordination chemistry, offering alternatives to calix[4]arene systems.

Application in Organic Synthesis

Okino and Takemoto (2001) described the asymmetric alkylation of tert-butyl glycinate Schiff base with chiral quaternary ammonium salt under micellar conditions, utilizing benzophenone (Okino & Takemoto, 2001). This study is relevant for understanding the role of benzophenones in enantioselective synthesis.

Photoactivation in Electron Transfer Reactions

A study by Nocera et al. (2018) demonstrated the photoactivation of benzophenone by KO tBu, highlighting the electron transfer reactions within such a system (Nocera et al., 2018). This research provides insight into the complex interactions and photoactivation mechanisms in these reactions.

Safety And Hazards

While specific safety and hazard information for 4-tert-Butyl-4’-(ethylthio)benzophenone is not available, it’s important to handle all chemicals with care, using appropriate personal protective equipment, and to avoid contact with skin and eyes .

properties

IUPAC Name

(4-tert-butylphenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22OS/c1-5-21-17-12-8-15(9-13-17)18(20)14-6-10-16(11-7-14)19(2,3)4/h6-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOVSHKYDYEMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-4'-(ethylthio)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.